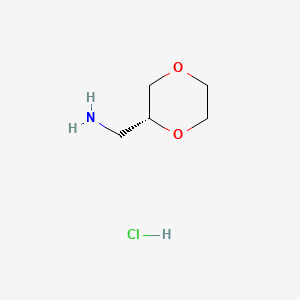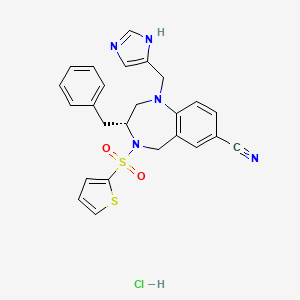
(R)-2-Amino-2-(3-chlorophenyl)ethanol
Übersicht
Beschreibung
®-2-Amino-2-(3-chlorophenyl)ethanol is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with a chlorine atom. This compound is known for its enantiomeric purity and is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-chlorophenyl)ethanol can be achieved through several methods. One common approach involves the asymmetric reduction of 3-chlorophenylacetone using chiral catalysts or biocatalysts. For instance, the use of recombinant Escherichia coli cells induced by isopropyl β-D-1-thiogalactopyranoside (IPTG) has been reported to yield ®-2-Amino-2-(3-chlorophenyl)ethanol with high enantiomeric excess .
Industrial Production Methods
Industrial production of ®-2-Amino-2-(3-chlorophenyl)ethanol often involves biocatalytic processes due to their high selectivity and efficiency. The use of Saccharomyces cerevisiae strains has been demonstrated to produce the compound with more than 99% enantiomeric excess and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-2-(3-chlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include the corresponding ketones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-2-(3-chlorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biocatalytic processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(3-chlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, influencing their activity and modulating biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-2-(3-chlorophenyl)ethanol: The enantiomer of the compound, which may have different biological activities and properties.
®-2-Chloro-1-(3-chlorophenyl)ethanol: A structurally similar compound with a chloro group instead of an amino group.
®-2-Amino-2-(4-chlorophenyl)ethanol: A positional isomer with the chlorine atom at the para position.
Uniqueness
®-2-Amino-2-(3-chlorophenyl)ethanol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination of features makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals .
Eigenschaften
IUPAC Name |
(2R)-2-amino-2-(3-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXHAXFWWGYXQW-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660522 | |
| Record name | (2R)-2-Amino-2-(3-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179811-63-3 | |
| Record name | (2R)-2-Amino-2-(3-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B591816.png)











